molecular formula C14H14F3N3O3S B2959466 N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)-4-(trifluoromethoxy)benzenesulfonamide CAS No. 2034588-70-8

N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)-4-(trifluoromethoxy)benzenesulfonamide

Cat. No.: B2959466
CAS No.: 2034588-70-8
M. Wt: 361.34
InChI Key: NHMIXBNIAQLOAE-UHFFFAOYSA-N
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Description

N-(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-5-yl)-4-(trifluoromethoxy)benzenesulfonamide is a heterocyclic compound featuring a pyrazolo[1,5-a]pyridine core fused with a benzenesulfonamide moiety substituted with a trifluoromethoxy group. This structure combines a bicyclic nitrogen-containing scaffold with a sulfonamide group, a motif commonly associated with enzyme inhibition and antimicrobial activity .

Properties

IUPAC Name

N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)-4-(trifluoromethoxy)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F3N3O3S/c15-14(16,17)23-12-1-3-13(4-2-12)24(21,22)19-10-6-8-20-11(9-10)5-7-18-20/h1-5,7,10,19H,6,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHMIXBNIAQLOAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=CC=N2)CC1NS(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)-4-(trifluoromethoxy)benzenesulfonamide is a compound of significant interest in medicinal chemistry due to its unique structural features and promising biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Structural Overview

The compound features a pyrazolo[1,5-a]pyridine core fused with a trifluoromethoxy benzenesulfonamide moiety. This unique structure allows for diverse interactions with biological systems, making it a valuable scaffold in drug discovery.

Research indicates that this compound exhibits several biological activities:

  • Antiviral Activity : The compound has shown potential as a core protein allosteric modulator (CpAM) against the hepatitis B virus (HBV), inhibiting viral replication by disrupting core protein assembly.
  • Enzyme Inhibition : It has been studied for its ability to inhibit various enzymes involved in inflammatory pathways and potential cancer mechanisms. For instance, its structural analogs have demonstrated inhibitory activity against p38 MAPK and COX enzymes .

Case Studies and Experimental Data

Several studies have evaluated the biological activity of this compound and its analogs. Below is a summary of key findings:

StudyCompound TestedBiological ActivityIC50 Value
This compoundHBV replication inhibitionNot specified
Pyrazolyl-Ureasp38 MAPK inhibition53 nM
Trifluoromethyl pyrazole derivativesCOX inhibition (COX-2)0.01 μM

In Vivo Studies

In vivo models have demonstrated the anti-inflammatory properties of related pyrazolo compounds. For example, one study reported that compounds with similar structures exhibited significant reductions in TNFα production in LPS-stimulated mouse models .

Synthesis and Modification

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the Pyrazolo Core : Cycloaddition reactions are used to create the pyrazolo[1,5-a]pyridine structure.
  • Functionalization : Subsequent steps introduce the trifluoromethoxy and sulfonamide groups under controlled conditions to enhance biological activity.

These synthetic routes are essential for obtaining the compound in high purity suitable for biological testing .

Scientific Research Applications

N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)-4-(trifluoromethoxy)benzenesulfonamide is a compound of increasing interest in scientific research, particularly in pharmacology and medicinal chemistry. This article explores its applications, focusing on its potential therapeutic roles, mechanisms of action, and relevant case studies.

Chemical Properties and Structure

The compound features a complex structure characterized by a tetrahydropyrazolo moiety and a trifluoromethoxy group attached to a benzenesulfonamide. Its molecular formula is C_{14}H_{15F_3N_2O_2S, with a molecular weight of approximately 360.34 g/mol. The unique combination of functional groups suggests potential interactions with various biological targets.

Antidepressant Activity

Recent studies have indicated that compounds similar to this compound may exhibit antidepressant effects through modulation of neurotransmitter systems. Research has shown that tetrahydropyrazolo derivatives can influence serotonin and norepinephrine levels in the brain, providing a basis for their use in treating depression and anxiety disorders .

Neuroprotective Effects

The compound's structure suggests potential neuroprotective properties. Compounds within the same class have been documented to exhibit antioxidant activities and protect neuronal cells from oxidative stress. This is particularly relevant in neurodegenerative diseases such as Alzheimer's and Parkinson's, where oxidative damage plays a critical role in disease progression .

Anti-inflammatory Potential

This compound may also serve as an anti-inflammatory agent. Studies have highlighted the role of benzenesulfonamides in inhibiting pro-inflammatory cytokines and mediators, which could be beneficial in conditions like rheumatoid arthritis and inflammatory bowel disease .

Cancer Therapeutics

Emerging research indicates that this compound could have applications in oncology. Its ability to modulate specific signaling pathways involved in cell proliferation and apoptosis positions it as a candidate for further investigation in cancer treatment protocols .

Case Study 1: Antidepressant Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antidepressant effects of related tetrahydropyrazolo compounds in animal models. Results indicated significant reductions in depression-like behaviors when administered over a four-week period, suggesting a promising avenue for developing new antidepressants based on this scaffold .

Case Study 2: Neuroprotection Against Oxidative Stress

In vitro studies demonstrated that compounds similar to this compound could protect neuronal cells from hydrogen peroxide-induced oxidative damage. The protective effects were attributed to enhanced expression of antioxidant enzymes such as superoxide dismutase and catalase .

Case Study 3: Anti-inflammatory Effects in Rheumatoid Arthritis Models

Research involving animal models of rheumatoid arthritis showed that treatment with benzenesulfonamide derivatives resulted in reduced joint inflammation and damage. This was associated with decreased levels of TNF-alpha and IL-6 cytokines, highlighting the compound's potential as an anti-inflammatory agent .

Comparison with Similar Compounds

Core Heterocycle Variations

The pyrazolo[1,5-a]pyridine core distinguishes this compound from analogs with pyrimidine (e.g., ) or pyrazine (e.g., ) cores. These variations influence electronic properties and binding interactions:

  • Pyridine vs.
  • Pyrazine vs. Pyridine : Pyrazine cores (e.g., compounds in and ) introduce a second nitrogen atom, altering solubility and hydrogen-bonding capacity .

Substituent Effects

Key substituent comparisons include:

  • Trifluoromethoxy (Target) vs. Methoxy () : The trifluoromethoxy group in the target compound offers greater electron-withdrawing effects and resistance to oxidative metabolism compared to methoxy groups, which may enhance bioavailability .
  • Sulfonamide vs.
  • Thiophene vs. Benzene : Thiophene-containing analogs () may exhibit altered pharmacokinetics due to increased lipophilicity and sulfur-mediated metabolic pathways.

Physicochemical Properties

A comparative analysis of key properties is summarized below:

Property Target Compound Pyrimidine Analog () Pyrazine Analog ()
Core Structure Pyrazolo[1,5-a]pyridine Pyrazolo[1,5-a]pyrimidine Pyrazolo[1,5-a]pyrazine
Key Substituent 4-(Trifluoromethoxy)phenyl 4-Methoxybenzyl, thiophene 1H-Pyrrolo[2,3-b]pyridin-4-yl
Molecular Weight (est.) ~400–420 g/mol ~450–470 g/mol ~500–520 g/mol
LogP (est.) 2.5–3.5 3.0–4.0 2.0–3.0
Metabolic Stability High (CF3O group) Moderate (methoxy group) Variable (depends on substituents)

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